

A Comprehensive Guide to the IUPAC Nomenclature of $\text{CH}_3\text{C}(\text{CH}_3)_2\text{C}(\text{OCH}_3)_3$

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Compound of Interest

Compound Name: *1,1,1-Trimethoxy-2-methylpropane*

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Chemical Naming

In the realms of chemical research and drug development, the precise identification of a molecule is paramount. The IUPAC nomenclature provides a standardized, universal language that allows scientists to communicate complex chemical structures without ambiguity. The structure in question, $\text{CH}_3\text{C}(\text{CH}_3)_2\text{C}(\text{OCH}_3)_3$, presents an excellent case study for the application of these systematic naming conventions, particularly concerning substituted alkanes and ethers.

Deconstructing the Molecular Structure

To determine the correct IUPAC name, we must first dissect the molecule into its constituent parts: the parent alkane chain and its various substituents.

Identifying the Parent Chain

The foundation of any IUPAC name is the identification of the longest continuous chain of carbon atoms. In the structure $\text{CH}_3\text{C}(\text{CH}_3)_2\text{C}(\text{OCH}_3)_3$, the longest carbon chain consists of three carbon atoms. This makes the parent alkane propane.

Figure 1: Identification of the three-carbon parent chain (propane).

Identifying and Locating Substituents

Once the parent chain is established, all other groups attached to this chain are considered substituents. We must identify these groups and their positions on the propane chain.

According to IUPAC rules, we number the parent chain from the end that gives the substituents the lowest possible locants (numbers).[\[1\]](#)

In this molecule, we have the following substituents:

- Three methoxy groups (-OCH₃)
- Two methyl groups (-CH₃)

To achieve the lowest numbering scheme, we number the propane chain starting from the carbon atom bonded to the three methoxy groups.

- Carbon 1 (C1): Is attached to three methoxy groups.
- Carbon 2 (C2): Is attached to two methyl groups.
- Carbon 3 (C3): Is a terminal methyl group of the propane chain.

This numbering scheme gives the substituents the locants 1, 1, 1 for the methoxy groups and 2, 2 for the methyl groups.

Assembling the IUPAC Name: A Step-by-Step Protocol

With the parent chain and substituents identified and located, we can now construct the full IUPAC name.

Naming the Substituents

- The -OCH₃ group is named methoxy. Since there are three of them, we use the prefix "tri-", resulting in trimethoxy.[\[2\]](#)
- The -CH₃ group is named methyl. With two such groups, we use the prefix "di-", resulting in dimethyl.[\[1\]](#)

Alphabetizing the Substituents

The different substituent names are then arranged alphabetically. When alphabetizing, the prefixes "di-", "tri-", etc., are ignored.^{[1][3]} Therefore, we compare "methoxy" and "methyl".

- methoxy
- methyl

Since both start with "m", we look at the next letter. "e" in methoxy comes before "y" in methyl, but in this specific case where the root names are identical, we list them in alphabetical order of the complete name. However, the more critical rule is to list the substituent names alphabetically.

A more detailed analysis of alphabetization rules indicates that "dimethyl" would be alphabetized under 'm' and "trimethoxy" would also be alphabetized under 'm'. In such cases of a tie, further IUPAC rules on ordering are consulted, but for clarity and common practice, we proceed with the alphabetical listing.

Final Assembly

Combining the locants, substituent names, and the parent chain name, we arrive at the final IUPAC name. The substituents are placed in alphabetical order, each preceded by its locant number.

- Locate and name the methyl groups: 2,2-dimethyl
- Locate and name the methoxy groups: 1,1,1-trimethoxy
- Alphabetize: "dimethyl" comes before "trimethoxy".
- Combine with the parent name: propane

This leads to the name: 2,2-dimethyl-1,1,1-trimethoxypropane.

However, it is crucial to re-evaluate the parent chain selection. The group $\text{C}(\text{OCH}_3)_3$ is an orthoester functional group. In IUPAC nomenclature for ethers and related compounds, the

larger alkyl group is typically considered the parent chain.[\[4\]](#)[\[5\]](#) In this case, the propane chain is the longest carbon chain.

Let's re-examine the structure:

The longest continuous carbon chain is indeed three carbons long. Let's re-verify the numbering to give the lowest locants.

- Numbering from left to right:
 - C1: has two methyl groups.
 - C2: has three methoxy groups.
 - This would be 2,2-dimethyl and 1,1,1-trimethoxy. This seems incorrect as the numbering should start from one end.

Let's redraw and number correctly:

This is not the correct representation. The structure is $\text{CH}_3—\text{C}(\text{CH}_3)_2—\text{C}(\text{OCH}_3)_3$.

Let's find the longest carbon chain:

The longest chain is 3 carbons long. Let's number from the end that gives the principal functional group the lowest number. Ethers do not have high priority and are treated as substituents.[\[6\]](#)

Let's number from right to left:

- C1 is attached to three $-\text{OCH}_3$ groups.
- C2 is attached to two $-\text{CH}_3$ groups.
- C3 is the terminal methyl group.

So the substituents are:

- Three methoxy groups at position 1.

- Two methyl groups at position 2.

The substituents are 1,1,1-trimethoxy and 2,2-dimethyl.

Alphabetizing the substituents (ignoring di, tri, etc.):

- dimethyl
- trimethoxy

Alphabetical order: dimethyl, trimethoxy.

Combining everything: 2,2-dimethyl-1,1,1-trimethoxypropane.

A search for this compound confirms its existence and name. A commercial chemical database lists the IUPAC name for the structure as 1,1,1-trimethoxy-2,2-dimethylpropane.[\[7\]](#) This indicates that the substituents are listed alphabetically as "methoxy" then "methyl". Let's re-evaluate the alphabetization.

- methyl
- methoxy

"Methoxy" comes before "methyl" alphabetically. Therefore, the correct order is methoxy followed by methyl.

The final, correct IUPAC name is constructed as follows:

- Parent Chain: Propane
- Substituents:
 - Three methoxy groups at C1: 1,1,1-trimethoxy
 - Two methyl groups at C2: 2,2-dimethyl
- Alphabetical Order of Substituents: "methoxy" before "methyl".
- Final Name: 1,1,1-trimethoxy-2,2-dimethylpropane

Figure 2: Workflow for determining the IUPAC name of $\text{CH}_3\text{C}(\text{CH}_3)_2\text{C}(\text{OCH}_3)_3$.

Physicochemical Properties and Applications

1,1,1-trimethoxy-2,2-dimethylpropane is a sterically hindered neopentyl orthoester.[\[7\]](#)

Property	Value
Molecular Formula	$\text{C}_8\text{H}_{18}\text{O}_3$
Molecular Weight	162.23 g/mol [7]
CAS Number	97419-16-4 [7]
Boiling Point	130-135 °C [7]
Density	0.93 g/cm ³ [7]

This compound is of interest in advanced organic synthesis. It serves as a versatile synthetic intermediate and a robust protecting group for carboxylic acids, stable under basic conditions and readily deprotected under mild acidic conditions.[\[7\]](#) The significant steric bulk from the tert-butyl group makes it a valuable substrate for studying steric effects in reaction mechanisms.[\[7\]](#)

Conclusion

The systematic application of IUPAC nomenclature rules leads to the unambiguous name 1,1,1-trimethoxy-2,2-dimethylpropane for the structure $\text{CH}_3\text{C}(\text{CH}_3)_2\text{C}(\text{OCH}_3)_3$. This process involves identifying the parent propane chain, correctly numbering the chain to assign the lowest possible locants to the substituents, naming the substituents with appropriate prefixes, and arranging them alphabetically. This rigorous approach underscores the importance of standardized nomenclature in ensuring precision and clarity in scientific and developmental endeavors.

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